molecular formula C18H25N3O5S B5603217 (4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5603217
M. Wt: 395.5 g/mol
InChI Key: XKPPGRRYNDTACM-LSDHHAIUSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazine derivatives involves multi-step reactions including the coupling of specific acrylamides with hydrazine hydrate in ethanol, leading to the formation of various pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are characterized by their potential cytotoxic activity against certain cell lines, indicating a methodological approach to synthesizing complex pyrazine compounds (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated through advanced spectroscopic methods, including NMR spectroscopy and X-ray diffraction analysis. These techniques provide detailed insights into the compound's molecular geometry, confirming its structural integrity and revealing the spatial arrangement of its atoms (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Chemical Reactions and Properties

The compound's reactivity is showcased through its involvement in various chemical reactions, including the efficient catalysis of multi-component reactions in water, demonstrating its versatility in facilitating the synthesis of other complex molecules. This highlights the compound's role in green chemistry protocols due to its efficiency and the environmentally friendly nature of its reactions (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).

properties

IUPAC Name

(4aS,7aR)-1-(2-ethoxybenzoyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-4-26-16-8-6-5-7-13(16)17(22)20-9-10-21(18(23)19(2)3)15-12-27(24,25)11-14(15)20/h5-8,14-15H,4,9-12H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPPGRRYNDTACM-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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